

The Discovery and Isolation of Amabiline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for their significant biological activities, including pronounced hepatotoxicity.[1][2] First identified in 1967, amabiline has since been the subject of chemical and toxicological research.[1][3] This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an examination of its mechanism of toxicity. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams.

Discovery and Historical Context

Amabiline was first isolated in 1967 by C.C.J. Culvenor and L.W. Smith from Cynoglossum amabile, a plant belonging to the Boraginaceae family.[3][4] This discovery was part of a broader investigation into the alkaloidal constituents of Cynoglossum species.[3] In their seminal work, Culvenor and Smith identified **amabiline** as a new pyrrolizidine alkaloid, alongside the known alkaloid echinatine, from C. amabile.[3][4] Chemically, **amabiline** is the ester of the necine base (-)-supinidine and viridifloric acid.[3]

Subsequent to its initial discovery, **amabiline** has also been identified in other plant species, most notably in borage (Borago officinalis), where it is found in the seeds and flowers.[1] The presence of **amabiline** and other pyrrolizidine alkaloids in borage has raised concerns



regarding the safety of consuming borage and its seed oil, due to their potential for liver damage.[1] The first total synthesis of (+)-**amabiline** was successfully achieved in 2012, providing a synthetic route to this natural product and enabling further biological evaluation.[1]

Quantitative Data from Isolation Experiments

The following tables summarize the quantitative data from the original isolation of **amabiline** from Cynoglossum amabile as reported by Culvenor and Smith (1967), and representative data from the extraction of pyrrolizidine alkaloids from Borago officinalis.

Table 1: Alkaloid Content and Yield from Cynoglossum

amabile (Culvenor & Smith, 1967)

Parameter Parameter	Value	Reference
Starting Plant Material (dried)	163 g	[4]
N-oxide Content	0.53%	[4]
Free Base Content	0.35%	[4]
Total Crude Base	380 mg	[4]
Isolated Amabiline	184 mg	[4]
Calculated Yield of Amabiline	~0.11%	

Note: The calculated yield is based on the amount of isolated **amabiline** from the starting dried plant material.

Table 2: Spectroscopic Data for Amabiline



Spectroscopic Technique	Key Data Points	Reference
¹ H NMR	Data to be populated from further specific literature search.	
¹³ C NMR	Data to be populated from further specific literature search.	-
Mass Spectrometry (MS)	Molecular Ion Peak [M+H]+	[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of **amabiline**, based on the original discovery and modern techniques.

Extraction of Amabiline from Cynoglossum amabile (Adapted from Culvenor & Smith, 1967)

- Plant Material Preparation: Air-dried and powdered aerial parts of Cynoglossum amabile are used as the starting material.
- · Extraction of Free Alkaloids:
 - The powdered plant material is macerated with concentrated ammonia (0.880 specific gravity) for 30 minutes.
 - The ammoniated material is then extracted with diethyl ether in a continuous percolator for 24 hours.
 - The ether extract is concentrated and then extracted with 0.5 N sulfuric acid.
 - The acidic aqueous solution is washed with ether to remove non-basic compounds.
 - The aqueous solution is then made alkaline with ammonia and extracted with chloroform.



- The chloroform extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude free base.
- Extraction of N-oxides:
 - The plant material, previously extracted for free alkaloids, is dried and then extracted with cold 80% ethanol.
 - The ethanol extract is concentrated under reduced pressure.
 - The resulting aqueous solution is acidified with 2 N sulfuric acid and filtered.
 - The filtrate is reduced with zinc dust at room temperature for 4 hours to convert N-oxides to free bases.
 - The solution is filtered, made alkaline with ammonia, and extracted with chloroform.
 - The chloroform extract is dried and evaporated to yield the crude base from N-oxides.

Isolation of Amabiline by Countercurrent Distribution (Culvenor & Smith, 1967)

- Preparation: The crude base is subjected to countercurrent distribution.
- Solvent System: A biphasic solvent system of chloroform and a suitable buffer (e.g., phosphate buffer at a specific pH) is used.[4]
- Distribution: The crude base is dissolved in the lower phase (chloroform) and subjected to a series of transfers against the upper phase (buffer).
- Fraction Collection: After a set number of transfers, the fractions from the different tubes of the apparatus are collected.
- Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing amabiline.
- Purification: Fractions containing pure amabiline are combined and the solvent is evaporated to yield the isolated alkaloid.

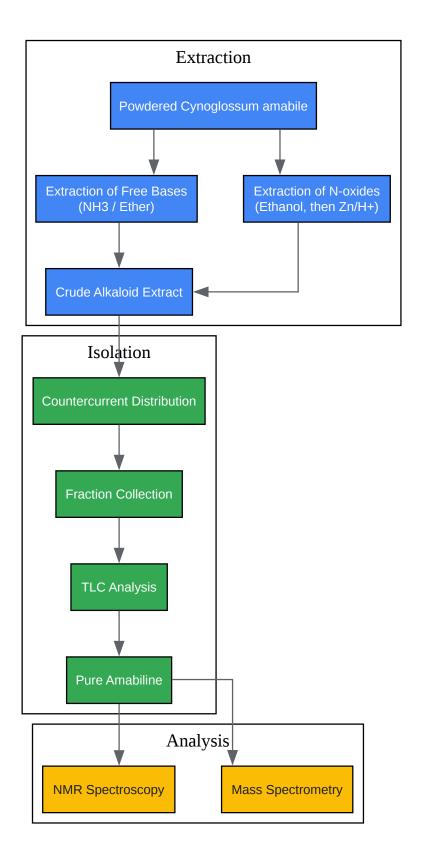


Modern Extraction Protocol for Pyrrolizidine Alkaloids from Plant Material (Generic)

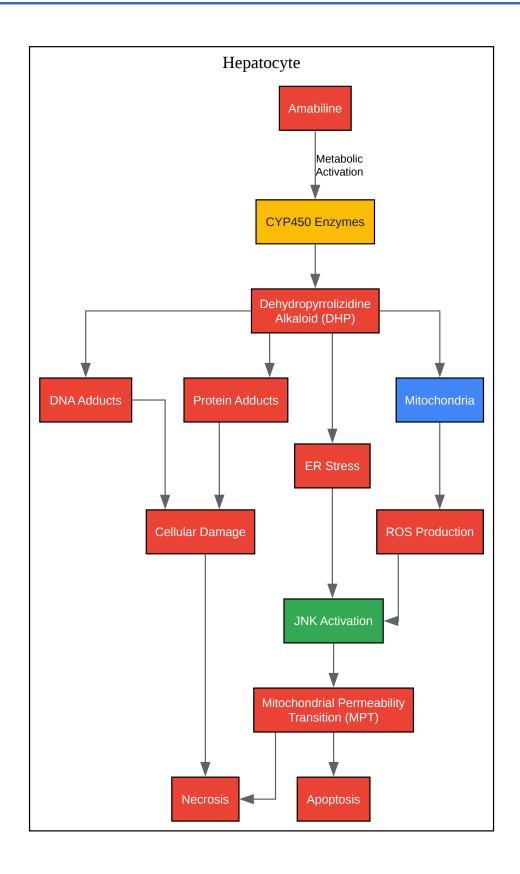
- Sample Preparation: Homogenized and lyophilized plant material is used.
- Extraction Solvent: A solution of 0.2% formic acid in 10% methanol is an efficient extraction solvent.[6]
- Extraction Conditions: Extraction is performed at a slightly elevated temperature (e.g., 47.5
 °C) for 60 minutes with constant stirring.[6]
- Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE).
- Analysis: The purified extract is analyzed by ultra-high-performance liquid chromatographytandem mass spectrometry (UHPLC-MS/MS) for quantification.

Visualization of Key Processes Experimental Workflow for Amabiline Isolation









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